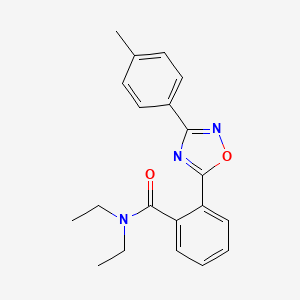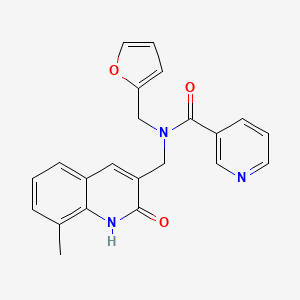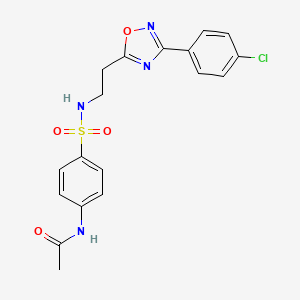
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide, also known as CFTR modulator, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cystic fibrosis treatment.
作用機序
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator works by binding to the N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide protein and stabilizing its open state, thereby increasing the flow of chloride ions across cell membranes. This leads to improved hydration of the airway surface, reduced mucus viscosity, and improved lung function.
Biochemical and Physiological Effects:
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator has been shown to improve lung function, reduce pulmonary exacerbations, and improve quality of life in patients with cystic fibrosis. It has also been shown to improve gastrointestinal symptoms, such as pancreatic insufficiency and intestinal obstruction.
実験室実験の利点と制限
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator has several advantages for lab experiments, including its high potency, selectivity, and specificity for the N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide protein. However, it also has some limitations, such as its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator research, including the development of new analogs with improved pharmacokinetic properties, the identification of new targets for cystic fibrosis treatment, and the investigation of its potential applications in other diseases, such as chronic obstructive pulmonary disease and bronchiectasis.
In conclusion, N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator is a promising chemical compound that has the potential to improve the symptoms of cystic fibrosis. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to develop new analogs with improved properties.
合成法
The synthesis of N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator involves a multi-step process that starts with the reaction of 3-chloro-4-fluoroaniline with 2-methoxybenzoic acid to form 5-(3-chloro-4-fluorophenyl)-2-methoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with N-(2-methylphenyl)amine to form N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide.
科学的研究の応用
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator has been extensively studied for its potential therapeutic applications in cystic fibrosis treatment. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide) gene, which encodes a chloride channel that regulates the flow of ions across cell membranes. N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator works by correcting the abnormal function of the N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide protein, thereby improving the symptoms of cystic fibrosis.
特性
IUPAC Name |
N-[5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4S/c1-13-5-3-4-6-16(13)21(26)24-19-12-15(8-10-20(19)29-2)30(27,28)25-14-7-9-18(23)17(22)11-14/h3-12,25H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHWVZYPCAQBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7710501.png)










![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7710598.png)